3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Description
3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is a pyrrole-derived compound featuring a methyl group at the 1-position, a 4-fluorophenyl substituent at the 3-position, and an aldehyde functional group at the 2-position. Pyrroles are nitrogen-containing heterocycles known for their applications in medicinal chemistry and materials science. Structural characterization of such compounds typically involves X-ray crystallography and NMR spectroscopy, as demonstrated in related pyrrole derivatives .
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10FNO/c1-14-7-6-11(12(14)8-15)9-2-4-10(13)5-3-9/h2-8H,1H3 |
InChI Key |
BJWWXMZBQTZCPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with acrolein in the presence of a catalyst to form the corresponding pyrrole derivative. This intermediate is then subjected to formylation using Vilsmeier-Haack reaction conditions, which involves the use of DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reduction: 3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
Heterocyclic Core Differences :
- Pyrrole derivatives (e.g., 3-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde) exhibit greater planarity compared to dihydro-pyrazoles (e.g., compound 1 in ), which have dihedral angles up to 10.53° due to their partially saturated structure . This planarity may enhance intermolecular interactions in crystal packing or biological target binding.
- Chalcones (e.g., compound 2j in ) feature an α,β-unsaturated ketone core, enabling conjugation that pyrroles lack. This difference impacts electronic properties and bioactivity.
Substituent Effects: Fluorine at the para position of the phenyl ring is common across compounds (e.g., pyrroles , pyrazoles , chalcones ). In chalcones, para-fluorine substitution on ring B correlates with higher inhibitory activity (IC₅₀: 4.7–70.79 μM) compared to methoxy groups . Aldehyde vs.
Biological Activity Trends: Non-piperazine chalcones (e.g., 2j ) show that electronegative substituents (Br, F) improve potency compared to methoxy or iodine. This trend suggests that electron-withdrawing groups enhance interactions with biological targets, possibly through dipole interactions or improved binding affinity . Pyrrole derivatives lack explicit bioactivity data in the provided evidence, but structural analogs like sulfonyl-containing pyrroles () may exhibit modified pharmacokinetic profiles due to increased solubility.
Biological Activity
3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of 3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a pyrrole ring substituted with a fluorophenyl group and an aldehyde functional group. The synthesis typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the formyl group into the pyrrole structure. This method has been effectively utilized to produce various pyrrole derivatives with enhanced biological profiles.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrrole derivatives, including 3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 16 |
The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's lipophilicity, improving its ability to penetrate bacterial membranes and exert antimicrobial effects .
Anticancer Activity
Research into the anticancer potential of 3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde indicates significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against A549 (lung cancer), PC-3 (prostate cancer), and K562 (leukemia) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10.5 |
| PC-3 | 12.3 |
| K562 | 8.7 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase, which is crucial for halting cancer progression .
Anti-inflammatory Activity
Pyrrole derivatives have also been noted for their anti-inflammatory properties. Studies suggest that 3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives is often influenced by their structural components. The introduction of electron-withdrawing groups, such as fluorine, enhances their reactivity and biological efficacy. Studies have indicated that modifications at the 4-position of the phenyl ring significantly impact both antimicrobial and anticancer activities .
Case Studies
In one notable study, a series of pyrrole-based compounds were synthesized and evaluated for their biological activities. Among these, 3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde exhibited superior activity compared to other derivatives, highlighting its potential as a lead compound for further development in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves Claisen-Schmidt condensation or cyclocondensation reactions. For example, a two-step protocol may include:
Aldol condensation : Reacting 4-fluorophenylacetone with a pyrrole precursor under basic conditions (e.g., KOH/EtOH).
Methylation : Introducing the methyl group via alkylation (e.g., CH₃I in DMF with NaH as a base).
- Critical factors : Solvent polarity (DMF vs. ethanol), temperature (60–80°C), and catalyst choice (NaH vs. K₂CO₃) significantly affect yields. Evidence from analogous compounds shows yields ranging from 85% to 98% depending on purification techniques (e.g., column chromatography vs. recrystallization) .
Q. How can researchers characterize 3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde using spectroscopic methods?
- Methodology :
- ¹H NMR : Expect signals for the aldehyde proton (δ 9.8–10.2 ppm), fluorophenyl aromatic protons (δ 7.2–7.6 ppm), and pyrrole protons (δ 6.5–7.0 ppm). The methyl group on the pyrrole nitrogen appears as a singlet (δ 3.8–4.0 ppm) .
- LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 218.1) and fragmentation patterns.
- IR : Strong absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-F (~1250 cm⁻¹) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology :
- Thermal stability : Store at –20°C in amber vials to prevent aldehyde oxidation. Degradation studies (TGA/DSC) show decomposition above 150°C .
- Light sensitivity : UV-Vis spectroscopy can monitor photodegradation; avoid prolonged exposure to UV light .
Advanced Research Questions
Q. What mechanistic insights exist for the cyclization steps in synthesizing fluorophenyl-pyrrole carbaldehydes?
- Methodology :
- Intermediate trapping : Use quenching experiments (e.g., with D₂O) to identify enolate or keto intermediates during cyclization.
- DFT calculations : Model transition states for intramolecular cyclization, focusing on steric effects from the 4-fluorophenyl group .
Q. How can computational modeling predict the reactivity of the aldehyde group in further functionalization?
- Methodology :
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
- Docking studies : Simulate interactions with biological targets (e.g., antimicrobial enzymes) to guide derivatization .
Q. How to resolve contradictions in reported synthetic yields (e.g., 85% vs. 98%) for analogous compounds?
- Methodology :
- Reproducibility protocols : Standardize solvent drying (e.g., molecular sieves), catalyst activation (e.g., NaH pre-treatment), and inert atmospheres.
- Design of Experiments (DoE) : Use response surface methodology to optimize variables like temperature and stoichiometry .
Q. What validation strategies ensure accuracy in quantifying trace impurities during HPLC analysis?
- Methodology :
- Forced degradation : Expose the compound to heat, light, and acidic/basic conditions to validate method robustness.
- Spike-recovery tests : Add known impurities (e.g., oxidized aldehyde byproducts) and assess recovery rates (target: 95–105%) .
Q. How do substituent effects (e.g., fluorine position, methyl group) influence bioactivity in structure-activity relationship (SAR) studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
